molecular formula C16H15N3O4S B14966387 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide

Katalognummer: B14966387
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VFORNTMQVQSTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: This can be achieved by reacting a suitable sulfonamide with a chlorosulfonic acid derivative under controlled conditions.

    Acylation: The benzothiadiazine intermediate is then acylated with 3-methoxyphenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar structures and potential biological activities.

    Sulfonamide Derivatives: Known for their antimicrobial properties.

    Acetamide Derivatives: Often used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C16H15N3O4S

Molekulargewicht

345.4 g/mol

IUPAC-Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15N3O4S/c1-23-12-6-4-5-11(9-12)17-16(20)10-15-18-13-7-2-3-8-14(13)24(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

VFORNTMQVQSTPU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.